1-((1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl)methyl)-3-(4-methoxyphenethyl)urea
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Description
1-((1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl)methyl)-3-(4-methoxyphenethyl)urea is a useful research compound. Its molecular formula is C21H24ClN3O3 and its molecular weight is 401.89. The purity is usually 95%.
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Scientific Research Applications
Corrosion Inhibition
A study by Bahrami, M., & Hosseini, Seyed Mohammad Ali (2012) investigated the inhibition effect of related compounds on mild steel corrosion in 1 M hydrochloric acid solution. The compounds exhibited significant performance as inhibitors, with efficiency increasing with decreasing temperature and increasing concentration. These inhibitors act as mixed-type inhibitors, and their adsorption on the steel surface obeys the Langmuir adsorption isotherm, indicating their potential as efficient corrosion inhibitors in acid solutions (Bahrami & Hosseini, 2012).
Pharmacological Applications
Another research area involves the pharmacological applications of structurally related compounds. For instance, Wang, Xiaowei, et al. (2011) explored the actions of PSNCBAM-1, a cannabinoid CB1 receptor allosteric antagonist, on CB1 receptor-stimulated guanosine 5′-O-(3-[35S]thio)triphosphate ([35S]GTPγS) binding in cerebellar membranes. This compound demonstrated noncompetitive antagonism and has implications for understanding CB1 receptor modulation and its potential therapeutic applications in treating central nervous system diseases (Wang et al., 2011).
Anticancer Agents
Jian Feng et al. (2020) designed and synthesized 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives and evaluated their antiproliferative activity against various cancer cell lines. The study identified compounds with significant antiproliferative effects, highlighting the potential of such derivatives as new anticancer agents and BRAF inhibitors (Feng et al., 2020).
Properties
IUPAC Name |
1-[[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]methyl]-3-[2-(4-methoxyphenyl)ethyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24ClN3O3/c1-28-19-8-2-15(3-9-19)10-11-23-21(27)24-13-16-12-20(26)25(14-16)18-6-4-17(22)5-7-18/h2-9,16H,10-14H2,1H3,(H2,23,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZDQAXWKWXOOSK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCNC(=O)NCC2CC(=O)N(C2)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24ClN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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